molecular formula C17H25NO4S B2979833 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide CAS No. 1797966-96-1

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide

Cat. No.: B2979833
CAS No.: 1797966-96-1
M. Wt: 339.45
InChI Key: KTNCSCYTVXDEQL-UHFFFAOYSA-N
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Description

The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide” is a complex organic molecule. It is a derivative of methanesulfonic acid, with a bicyclic heptane structure and a furan ring attached .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic heptane structure, a furan ring, and a methanesulfonamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Physicochemical Properties and Acidity

A study conducted by Sardar et al. (2018) synthesized protic ionic liquids (PILs) using camphorsulfonate anion with different cations, including one structurally related to the compound . The research investigated the impact of alkyl and aromatic substitution on the imidazolium cation on properties like density, viscosity, and thermal degradation. The study also explored the Brönsted acidities of these ionic liquids, contributing to understanding their potential applications in catalysis and green chemistry Sardar et al., 2018.

Synthesis and Chemical Reactions

Another aspect of research on similar compounds involves the synthesis and chemical reactivity. For instance, Palchikov et al. (2014) worked on the synthesis and aminolysis of a glycidyl derivative, which includes structural components related to the compound of interest. This study offers insights into the regioselectivity of epoxidation and aminolysis reactions, which are crucial for developing synthetic routes for complex organic molecules Palchikov et al., 2014.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its interactions with other molecules in a given system .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various fields of chemistry and materials science .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-11-7-13(12(2)22-11)9-18-23(20,21)10-17-6-5-14(8-15(17)19)16(17,3)4/h7,14,18H,5-6,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNCSCYTVXDEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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